molecular formula C11H15N5O4 B10901947 N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)cyclopropanecarboxamide

N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)cyclopropanecarboxamide

Cat. No.: B10901947
M. Wt: 281.27 g/mol
InChI Key: ZPYKJFUENHFJAS-UHFFFAOYSA-N
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Description

N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a pyrazole moiety, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric and sulfuric acids.

    Acetylation: The nitro-pyrazole can be acetylated using acetic anhydride in the presence of a base such as pyridine.

    Formation of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Coupling Reaction: Finally, the acetylated nitro-pyrazole can be coupled with the cyclopropane carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Acyl chlorides, bases like pyridine.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Substitution: Formation of various acyl derivatives.

Scientific Research Applications

N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)cyclopropanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)cyclopropanecarboxamide is not well-documented. it is likely to interact with biological targets through its nitro and pyrazole moieties, which can participate in various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structural configuration and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-nitro-1H-imidazol-1-yl)acetyl]amino}ethyl)cyclopropanecarboxamide
  • N-(2-{[(4-nitro-1H-triazol-1-yl)acetyl]amino}ethyl)cyclopropanecarboxamide

Uniqueness

N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)cyclopropanecarboxamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to imidazole and triazole analogs

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

N-[2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H15N5O4/c17-10(7-15-6-9(5-14-15)16(19)20)12-3-4-13-11(18)8-1-2-8/h5-6,8H,1-4,7H2,(H,12,17)(H,13,18)

InChI Key

ZPYKJFUENHFJAS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCNC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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